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Abstract

This technical guide provides a comprehensive overview of 8-Chloro-2-methyl-1-octene, a
functionalized aliphatic hydrocarbon with significant potential as a versatile building block in
organic synthesis and drug discovery. While specific experimental data for this compound is not
extensively documented in publicly available literature, this paper synthesizes foundational
chemical principles and data from analogous structures to present its core physicochemical
properties, a robust synthetic protocol, and its prospective applications. The dual functionality
of a terminal alkene and a primary alkyl chloride within a lipophilic branched-chain structure
makes 8-Chloro-2-methyl-1-octene a molecule of considerable interest for researchers,
scientists, and professionals in drug development seeking to construct complex molecular
architectures and modulate pharmacokinetic profiles.

Introduction and Molecular Overview

8-Chloro-2-methyl-1-octene is an organochlorine compound featuring a terminal double bond
and a primary chloride on an eight-carbon chain with a methyl branch at the 2-position. Its
molecular formula is CoH17Cl, and it has a molecular weight of 160.68 g/mol . The presence of
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two distinct reactive sites—the nucleophilic Tt-bond of the alkene and the electrophilic carbon of
the alkyl chloride—offers orthogonal handles for sequential chemical modifications. This
bifunctionality is key to its utility as a synthetic intermediate.

The branched methyl group and the eight-carbon chain contribute to the molecule's lipophilicity,
a critical parameter in drug design that influences a compound's absorption, distribution,
metabolism, excretion, and toxicity (ADMET) profile.[1][2] The strategic incorporation of such
aliphatic chains can enhance binding to hydrophobic pockets in protein targets and improve
membrane permeability.[3]

Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for 8-Chloro-2-methyl-1-octene,
the following table includes both confirmed data and predicted properties based on structurally
similar compounds such as 8-chloro-1-octene and 2-methyl-1-octene.[4][5][6]

Property Value Source/Basis
Molecular Weight 160.68 g/mol Crysdot LLC
Molecular Formula CoH17ClI Crysdot LLC
CAS Number 485320-16-9 BLDpharm([7]
Appearance Colorless liquid Predicted

. ) Predicted (based on related
Boiling Point ~185-195 °C
structures)

. Predicted (based on related
Density ~0.89 g/mL
structures)

- Insoluble in water; soluble in ]
Solubility ) Predicted
common organic solvents

Spectroscopic Characterization (Predicted):

While experimental spectra for 8-Chloro-2-methyl-1-octene are not readily available, its key
spectroscopic features can be predicted based on its structure and data from analogous
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compounds.[8][9]

'H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the
terminal alkene (around 4.7-5.0 ppm), a singlet for the methyl group at the 2-position (around
1.7 ppm), a triplet for the methylene group adjacent to the chlorine atom (around 3.5 ppm),
and a series of multiplets for the other methylene groups in the aliphatic chain.

13C NMR: The carbon spectrum would display signals for the sp? carbons of the double bond
(in the range of 110-145 ppm), a signal for the carbon bearing the chlorine atom (around 45
ppm), and several signals in the aliphatic region for the other carbons.

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching of the alkene
and alkane groups (around 2850-3080 cm~1), a C=C stretching vibration (around 1650
cm~1), and a C-ClI stretching band (in the region of 600-800 cm~1).[6]

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) at m/z 160
and an M+2 peak at m/z 162 with an approximate ratio of 3:1, which is characteristic of a
compound containing one chlorine atom. Common fragmentation patterns would involve the
loss of a chlorine atom or cleavage of the alkyl chain.

Synthesis and Reaction Pathways

A plausible and efficient synthesis of 8-Chloro-2-methyl-1-octene can be envisioned through a

Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[10]

This approach offers a straightforward route from commercially available starting materials.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of isopropenylmagnesium bromide with 1-bromo-

6-chlorohexane. The Grignard reagent, formed from 2-bromopropene, acts as a nucleophile,

attacking the electrophilic carbon of the bromo-chloro-hexane.
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Grignard Reagent Formation

Anhydrous THF

Mg turnings

Isopropenylmagnesium bromide
w
-bromo-6-chlorohexane
2-Bromopropene

Coupling Reaction ‘Workup and Purification

1-bromo-6-chlorohexane 8-Chloro-2-methyl-1-octene —I{Aqueuus WorkupHDisﬁ]latiun/Chromatograph})

Click to download full resolution via product page

Caption: Proposed synthesis of 8-Chloro-2-methyl-1-octene via Grignard coupling.

Detailed Experimental Protocol

Materials:

e 2-Bromopropene

e Magnesium turnings

¢ lodine (crystal)

¢ Anhydrous tetrahydrofuran (THF)
e 1-Bromo-6-chlorohexane

e Saturated aqueous ammonium chloride solution

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1346205/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-8-chloro-2-methyl-1-octene
https://www.benchchem.com/product/b1346205/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-8-chloro-2-methyl-1-octene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346205?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Anhydrous magnesium sulfate

» Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
 Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

e Grignard Reagent Formation:

o Under an inert atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal
of iodine to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

o Add anhydrous THF to the flask.

o Dissolve 2-bromopropene (1.0 equivalent) in anhydrous THF and add it to the dropping
funnel.

o Add a small portion of the 2-bromopropene solution to the magnesium suspension. The
reaction is initiated upon the disappearance of the iodine color and gentle bubbling. If the
reaction does not start, gentle warming may be applied.

o Once initiated, add the remaining 2-bromopropene solution dropwise at a rate that
maintains a gentle reflux.

o After the addition is complete, continue to stir the mixture at room temperature for an
additional hour to ensure complete formation of the Grignard reagent.

e Coupling Reaction:
o Cool the freshly prepared isopropenylmagnesium bromide solution to 0 °C in an ice bath.

o Add a solution of 1-bromo-6-chlorohexane (1.05 equivalents) in anhydrous THF to the
dropping funnel.

o Add the 1-bromo-6-chlorohexane solution dropwise to the stirred Grignard reagent,
maintaining the temperature below 10 °C.
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o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-16 hours.

o Workup and Purification:

o Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a
saturated aqueous ammonium chloride solution.

o Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
o Filter the drying agent and concentrate the solvent under reduced pressure.

o Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield 8-Chloro-2-methyl-1-octene.

Applications in Drug Discovery and Development

The unique structural features of 8-Chloro-2-methyl-1-octene make it a valuable scaffold for
the synthesis of novel drug candidates.

Modulating Lipophilicity

Lipophilicity is a critical physicochemical property that significantly impacts the pharmacokinetic
and pharmacodynamic profiles of a drug.[11] The branched alkyl chain of 8-Chloro-2-methyl-
1-octene can be incorporated into a lead compound to increase its lipophilicity. This can
enhance its ability to cross biological membranes, such as the blood-brain barrier, or improve
its binding affinity to hydrophobic pockets within a target protein.[2]

A Platform for Further Functionalization

The terminal alkene and the primary alkyl chloride moieties serve as versatile handles for a
wide range of chemical transformations, allowing for the late-stage functionalization of drug-like
molecules.[12]

o Alkene Functionalization: The terminal double bond can undergo various reactions, including
hydroboration-oxidation to introduce a hydroxyl group, ozonolysis to yield a carbonyl
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compound, or various coupling reactions to form new carbon-carbon bonds.[12] This allows
for the introduction of diverse functional groups to explore the structure-activity relationship
(SAR) of a compound series.

» Alkyl Chloride Reactivity: The primary chloride is a good leaving group and can be readily
displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce
nitrogen- or sulfur-containing functional groups, which are prevalent in many
pharmaceuticals.

The Role of the Chlorine Atom

The presence of a chlorine atom can have profound effects on the biological activity of a
molecule.[1] It can alter the electronic properties of the molecule, influence its metabolic
stability by blocking sites of oxidation, and participate in halogen bonding, a type of non-
covalent interaction that can enhance binding to a biological target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Chloro-2-methyl-1-octene is not widely
available, based on the properties of similar compounds like 1-octene and other chlorinated
hydrocarbons, the following precautions should be taken:

o Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, and
open flames.

» Toxicity: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with
skin and eyes.

e Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety
goggles, gloves, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

8-Chloro-2-methyl-1-octene, with a molecular weight of 160.68 g/mol , represents a promising
yet underexplored building block for organic synthesis and medicinal chemistry. Its bifunctional
nature, combined with a lipophilic aliphatic chain, provides a versatile platform for the design
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and synthesis of novel small molecules. The synthetic route outlined in this guide offers a
practical approach to its preparation, paving the way for its broader application in research and
development. As the demand for novel chemical entities in drug discovery continues to grow,
the strategic use of such functionalized building blocks will be instrumental in the creation of
the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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